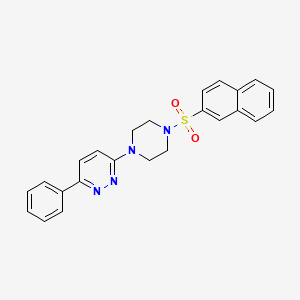

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a pyridazine derivative featuring a naphthalene sulfonyl-substituted piperazine ring at position 3 and a phenyl group at position 4. The naphthalene sulfonyl moiety introduces enhanced hydrophobicity and steric bulk, which may influence binding affinity, metabolic stability, and solubility compared to simpler sulfonyl substituents (e.g., methyl or phenyl sulfonyl) .

Properties

IUPAC Name |

3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-31(30,22-11-10-19-6-4-5-9-21(19)18-22)28-16-14-27(15-17-28)24-13-12-23(25-26-24)20-7-2-1-3-8-20/h1-13,18H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMUJNDYERZAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a detailed analysis of its biological activity, including structure-activity relationships, synthesis, and case studies demonstrating its effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 453.6 g/mol. Its structure features a naphthalenesulfonyl group attached to a piperazine moiety, which is further linked to a phenylpyridazine core. This unique arrangement is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 453.6 g/mol |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the pyridazine core followed by the introduction of the piperazine and naphthalenesulfonyl groups through various coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related naphthalimide derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including breast cancer (4T1) and colon cancer cells. These compounds often act by intercalating DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with cancer cell growth. For example, it has been noted that similar compounds can modulate calcium ion influx, which is crucial for various cellular signaling pathways .

Case Studies

-

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. Results indicated that while non-cancerous cells maintained high viability (82–95% at 1 μg/mL), the cancer cells exhibited significant sensitivity to treatment, suggesting a selective toxicity profile . -

Molecular Docking Studies

In silico studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies highlighted potential interactions with equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide metabolism and adenosine signaling .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs and their properties are summarized below:

*Calculated based on analogous structures.

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s naphthalen-2-ylsulfonyl group increases molecular weight (~457 g/mol) compared to methylsulfonyl (318 g/mol) or methoxyphenyl derivatives (414–488 g/mol) . Higher molecular weight may impact bioavailability but enhance target binding through hydrophobic interactions .

Biphenylsulfonyl () combines two aromatic rings, which may improve binding affinity but reduce metabolic stability due to increased oxidation susceptibility.

Physicochemical and Pharmacokinetic Properties

- Solubility : The naphthalene sulfonyl group likely reduces aqueous solubility compared to methylsulfonyl () but improves lipid solubility, favoring blood-brain barrier penetration for CNS targets .

- Metabolic Stability : Bulky sulfonyl groups (e.g., naphthalene, biphenyl) may resist oxidative metabolism compared to smaller substituents, extending half-life .

Q & A

Q. What are the recommended synthetic routes for 3-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Core Synthesis: Utilize palladium-catalyzed cross-coupling reactions to assemble the pyridazine core, followed by sulfonylation of the piperazine moiety using naphthalene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base) .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0°C to room temperature) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to verify substituent positions on the pyridazine and piperazine rings. Compare with reported spectra of analogous pyridazine derivatives .

- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Target ≥95% purity for biological assays. Quantify residual solvents via GC-MS .

Q. What preliminary biological screening approaches are appropriate to identify its potential therapeutic targets?

Methodological Answer:

- In Vitro Assays: Screen against panels of receptors (e.g., GPCRs, kinases) using competitive binding assays. Prioritize targets linked to antiplatelet, antibacterial, or antiviral activity based on structural analogs .

- Dose-Response Studies: Use a range of concentrations (1 nM–100 μM) to calculate IC values. Include positive controls (e.g., aspirin for antiplatelet activity) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate conflicting results (e.g., antiplatelet vs. no activity) using multiple assays (e.g., aggregometry for platelet inhibition, flow cytometry for receptor binding) .

- Batch Consistency: Compare activity across independently synthesized batches to rule out impurities. Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

Q. What methodologies are recommended for elucidating the compound's mechanism of action at the molecular level?

Methodological Answer:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like cyclooxygenase-1 (COX-1) or viral proteases. Validate with mutagenesis studies .

- Biophysical Techniques: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) and thermodynamics .

Q. What environmental stability assessments should be conducted to evaluate its ecological impact during preclinical research?

Methodological Answer:

- Degradation Studies: Expose the compound to simulated sunlight (UV irradiation) and aqueous environments (pH 4–9) to identify degradation products via LC-MS. Assess hydrolytic stability under accelerated conditions (40°C, 75% humidity) .

- Ecotoxicology: Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines. Measure LC and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.